molecular formula C11H19NO5 B2525015 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid CAS No. 1207175-98-1

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

Cat. No.: B2525015
CAS No.: 1207175-98-1
M. Wt: 245.275
InChI Key: HVEKIHJCDPRFCO-UHFFFAOYSA-N
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Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid (CAS 1207175-98-1) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C10H17NO5 and is characterized by the presence of both a tert-butyloxycarbonyl (BOC) protecting group and an oxetane ring . The BOC group is a widely used and highly valuable protecting group for amines, known for its stability under basic conditions and its selective removal under mild acidic conditions . This makes the compound a crucial building block for the sophisticated synthesis of complex molecules, particularly in the development of novel Active Pharmaceutical Ingredients (APIs) and other biologically active compounds, where it helps to protect reactive amine functionalities during multi-step reactions . The integration of the oxetane moiety is particularly noteworthy in modern drug design. This saturated, three-membered oxygen heterocycle serves as a versatile bioisostere, often used to replace functional groups like carbonyls or to act as a surrogate for other ring systems. Its incorporation can favorably influence the physicochemical properties of a lead compound, such as improving its metabolic stability, enhancing aqueous solubility, and reducing lipophilicity . As a research chemical, this compound is strictly intended for laboratory use as a synthetic intermediate or building block. It is offered with a typical purity of 99% and is supplied in sealed containers suitable for laboratory handling . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures by qualified laboratory personnel in a controlled environment are essential. It is recommended to store the material sealed in a dry environment at cool temperatures, typically between 2-8°C, to ensure long-term stability .

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKIHJCDPRFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, particularly in cancer therapy.

Protein Degradation

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid serves as a useful precursor in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, providing a novel approach to treating diseases caused by protein dysregulation .

Biochemical Studies

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its oxetane ring structure contributes to its ability to participate in various chemical reactions, making it a valuable tool for probing biological mechanisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of modified oxetane derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the oxetane structure can enhance selectivity towards cancer cells .

Case Study 2: Protein Targeting

Research demonstrated that compounds derived from this compound could effectively target specific proteins involved in cellular signaling pathways. This was achieved through the strategic design of ligands that bind selectively to target proteins, leading to their degradation and subsequent therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance
2-(3-(((BOC-amino)methyl)oxetan-3-yl)acetic acid (Target) 1207175-98-1 C₁₁H₁₉NO₅ 245.28 Oxetane ring, BOC-protected aminomethyl, acetic acid Peptide synthesis, drug intermediate
Benzyl 2-(3-(((BOC-amino)methyl)oxetan-3-yl)acetate 1404193-76-5 C₁₈H₂₅NO₅ 335.39 Benzyl ester derivative of target compound Enhanced lipophilicity for membrane permeability; intermediate in esterification reactions
2-(3-((BOC-amino)oxetan-3-yl)acetic acid 1221715-78-1 C₁₀H₁₇NO₅ 231.25 BOC-amino directly attached to oxetane (no methylene linker) Simplified structure for studying steric effects on reactivity
2-((BOC-amino)-2-(oxetan-3-yl)acetic acid 1408074-43-0 C₁₀H₁₇NO₅ 231.25 BOC-amino and acetic acid both at position 2 of oxetane Conformational studies; potential for asymmetric synthesis
{3-[(BOC-amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid 103105-97-1 C₁₇H₂₂N₂O₅ 334.37 Benzazepine ring (7-membered) with BOC group; acetic acid side chain Target for central nervous system (CNS) drugs due to aromatic ring
2-(1-(BOC)-3-methoxyazetidin-3-yl)acetic acid 1445951-15-4 C₁₁H₁₉NO₅ 245.27 Azetidine ring (4-membered) with methoxy and BOC groups Exploration of ring strain effects on reactivity
2-(BOC-amino)-2-(3-thiophenyl)acetic acid 40512-57-0 C₁₁H₁₅NO₄S 257.30 Thiophene ring replaces oxetane; BOC-protected amino Study of aromatic vs. non-aromatic ring systems in drug design

Key Comparative Analysis

Ring Systems and Stability
  • Oxetane vs. Azetidine/Azepine : The oxetane ring in the target compound (4-membered, oxygen-containing) offers a balance between ring strain and metabolic stability, whereas azetidine (4-membered, nitrogen-containing) introduces higher strain and basicity. The benzazepine analog (7-membered) provides conformational flexibility but reduced metabolic stability .
  • Thiophene vs. Oxetane : Thiophene (aromatic, planar) enhances π-π interactions in drug-receptor binding but may reduce solubility compared to oxetane’s polar oxygen atom .
Functional Group Impact
  • Benzyl Ester (C₁₈H₂₅NO₅): The esterification of the acetic acid group increases lipophilicity, making it suitable for prodrug strategies or lipid bilayer penetration .

Biological Activity

The compound 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, also known as Boc-amino oxetan-3-yl acetic acid, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1207175-98-1
  • Purity : Typically >95% in commercial preparations .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the oxetane ring and the amino acid moiety. The compound may exhibit effects similar to other amino acid derivatives, potentially influencing metabolic pathways and exhibiting anti-inflammatory or antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound can possess significant antimicrobial properties. For instance, studies on oxazole derivatives have shown promising results against various bacterial strains:

CompoundMIC (µg/ml)Target Organisms
Example A1.6Candida albicans
Example B0.8E. coli
Example C3.2Staphylococcus aureus

These findings suggest that the oxetane structure may enhance the compound's ability to penetrate microbial membranes or interfere with essential cellular processes .

Case Studies

  • Antibacterial Activity : A study involving substituted oxazole derivatives demonstrated that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The inhibition zones were measured in mm, showing that some compounds outperformed standard antibiotics like ampicillin .
  • Antifungal Activity : In another investigation, derivatives similar to this compound were tested against fungal pathogens such as Candida species and Aspergillus niger. Results indicated effective inhibition at concentrations as low as 1.6 µg/ml for certain compounds, highlighting their potential as antifungal agents .

Pharmacological Potential

The biological activity of this compound suggests a range of pharmacological applications:

  • Antimicrobial Agents : Given its structural features, it may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Drugs : The amino acid component could imply potential in modulating inflammatory responses.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, and how is purity validated?

Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). Subsequent coupling reactions, such as carbodiimide-mediated amide bond formation (e.g., DCC/DMAP), are employed to attach the oxetan-3-yl-acetic acid moiety. Post-synthesis, purity is validated via ¹H/¹³C NMR to confirm structural integrity and HPLC (≥95% purity threshold) to assess impurities. For example, Boc-protected intermediates often require acidolytic deprotection (TFA) in later steps .

Advanced: How can researchers address low coupling efficiency during peptide synthesis involving this compound?

Answer:
Low coupling efficiency may arise from steric hindrance due to the oxetane ring or incomplete Boc deprotection. To optimize:

  • Use HOBt/DIC activation to enhance reaction kinetics.
  • Confirm complete Boc removal via TFA cleavage (monitored by LC-MS).
  • Adjust solvent polarity (e.g., DMF/DCM mixtures) to improve solubility.
  • Employ microwave-assisted synthesis to reduce steric effects. Contradictory yields between batches should prompt re-evaluation of anhydrous conditions and catalyst freshness .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the oxetane ring (δ ~4.0–4.5 ppm for oxetane protons), Boc group (δ ~1.4 ppm for tert-butyl), and carboxylic acid (δ ~12 ppm, broad).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: -100 Da).
  • IR Spectroscopy : Validate carboxylic acid (1700–1720 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Advanced: How can contradictions in metabolic stability data between in vitro and in vivo studies be resolved?

Answer:
Discrepancies often stem from differences in enzyme activity (e.g., esterases in plasma vs. hepatic microsomes). To resolve:

  • Perform species-specific microsomal assays to identify metabolic hotspots (e.g., oxetane ring oxidation).
  • Use isotopic labeling (e.g., ¹⁴C at the acetic acid moiety) to track degradation pathways.
  • Compare protein binding affinity (e.g., via SPR) to assess bioavailability variations. Data normalization to control compounds (e.g., warfarin) is critical .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (irritation risks noted in SDS).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile reagents (e.g., TFA).
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can stereochemical effects on bioactivity be systematically studied using this compound?

Answer:

  • Enantiomer Synthesis : Prepare (R)- and (S)-configured analogs via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.
  • Biological Assays : Compare IC₅₀ values in target receptors (e.g., GPCRs) using SPR or fluorescence polarization.
  • Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., hydrogen bonding with the oxetane oxygen). Contradictory activity data may arise from off-target effects, necessitating kinetic binding studies .

Basic: What are the key stability challenges for this compound under varying pH conditions?

Answer:

  • Acidic Conditions : Boc group hydrolysis occurs below pH 3 (e.g., in gastric fluid models).
  • Basic Conditions : Oxetane ring opening may occur above pH 8. Stability is optimized in neutral buffers (pH 6–8) with antioxidants (e.g., BHT). Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

Answer:

  • QSAR Modeling : Correlate logP values (e.g., from HPLC) with membrane permeability.
  • Docking Studies : Identify steric clashes in the oxetane region with CYP450 isoforms to reduce metabolism.
  • ADMET Predictions : Use tools like SwissADME to prioritize derivatives with lower hepatic extraction ratios. Validate with PAMPA assays for intestinal absorption .

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